molecular formula C24H40O B14741198 Chol-5-en-3-beta-ol CAS No. 5255-15-2

Chol-5-en-3-beta-ol

Cat. No.: B14741198
CAS No.: 5255-15-2
M. Wt: 344.6 g/mol
InChI Key: NBDWSJHVNDJYOS-OLSVQSNTSA-N
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Description

Chol-5-en-3-beta-ol, also known as cholesterol, is a lipid molecule that is an essential component of cell membranes in animals. It is a steroid with a molecular formula of C27H46O and plays a crucial role in maintaining the structural integrity and fluidity of cell membranes. Cholesterol is also a precursor for the synthesis of steroid hormones, bile acids, and vitamin D .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chol-5-en-3-beta-ol can be synthesized through various chemical routes. One common method involves the reduction of cholest-5-en-3-one using sodium borohydride (NaBH4) in an alcoholic solvent. The reaction typically occurs at room temperature and yields this compound as the primary product .

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification of cholesterol from animal sources such as egg yolk or liver. The extracted cholesterol is then purified through crystallization and other separation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Chol-5-en-3-beta-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chol-5-en-3-beta-ol has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various steroid derivatives.

    Biology: Essential for studying cell membrane structure and function.

    Medicine: Cholesterol levels are monitored to assess cardiovascular health. It is also used in the formulation of lipid-based drug delivery systems.

    Industry: Used in the production of cosmetics, food additives, and pharmaceuticals.

Mechanism of Action

Chol-5-en-3-beta-ol exerts its effects primarily through its role in cell membranes. It modulates membrane fluidity and permeability, influencing the function of membrane-bound proteins and receptors. Cholesterol also serves as a precursor for the synthesis of steroid hormones, which regulate various physiological processes. The molecular targets and pathways involved include interactions with membrane lipids and proteins, as well as enzymatic pathways for steroidogenesis .

Comparison with Similar Compounds

Chol-5-en-3-beta-ol can be compared with other similar compounds such as:

This compound is unique due to its critical role in cell membrane structure and function, as well as its involvement in the synthesis of essential biomolecules .

Properties

CAS No.

5255-15-2

Molecular Formula

C24H40O

Molecular Weight

344.6 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-pentan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C24H40O/c1-5-6-16(2)20-9-10-21-19-8-7-17-15-18(25)11-13-23(17,3)22(19)12-14-24(20,21)4/h7,16,18-22,25H,5-6,8-15H2,1-4H3/t16-,18+,19+,20-,21+,22+,23+,24-/m1/s1

InChI Key

NBDWSJHVNDJYOS-OLSVQSNTSA-N

Isomeric SMILES

CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C

Canonical SMILES

CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Origin of Product

United States

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